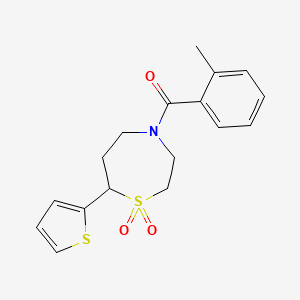

(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(o-tolyl)methanone

Description

Propriétés

IUPAC Name |

(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)-(2-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3S2/c1-13-5-2-3-6-14(13)17(19)18-9-8-16(15-7-4-11-22-15)23(20,21)12-10-18/h2-7,11,16H,8-10,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDRFJJFXOUFMMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound (1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(o-tolyl)methanone is a complex organic molecule known for its potential biological activities. This thiazepane derivative incorporates various functional groups that enhance its pharmacological properties. Its unique structure suggests a broad spectrum of biological activities, making it a subject of interest in medicinal chemistry.

Structural Characteristics

The molecular formula of the compound is with a molecular weight of approximately 325.4 g/mol. The structure features:

- A thiazepane ring , which is a seven-membered heterocycle containing sulfur and nitrogen.

- A thiophene moiety , contributing to its electronic properties.

- A dioxido functional group , enhancing reactivity and potential interactions with biological targets.

Biological Activity

Preliminary studies indicate that this compound exhibits various pharmacological effects, including:

- Antimicrobial Activity : Similar compounds have shown efficacy against bacterial strains, suggesting potential applications in treating infections.

- Anti-inflammatory Effects : The presence of thiophene and thiazepane structures may contribute to anti-inflammatory properties.

- Anticancer Potential : Computer-aided drug design models predict interactions with cancer-related targets, indicating possible anticancer activity.

Case Studies

- Antimicrobial Studies : In vitro assays demonstrated that derivatives of thiazepane compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The specific binding affinity and mechanism of action are subjects of ongoing research.

- Anti-inflammatory Mechanism : Research has shown that thiazepane derivatives can inhibit pro-inflammatory cytokines in cell cultures, suggesting mechanisms that may involve modulation of signaling pathways related to inflammation.

- Anticancer Activity : Computational docking studies have indicated that the compound may bind effectively to specific cancer-related proteins, potentially inhibiting tumor growth.

Interaction Studies

Understanding the interaction of this compound with biological targets is crucial for elucidating its mechanisms of action. Techniques employed in these studies include:

- Molecular Docking : To predict binding affinities with various enzymes and receptors.

- Kinetic Studies : To analyze the rate of interaction and efficacy in biological systems.

Comparative Analysis

To contextualize the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 2-Methylthiazole | Contains a thiazole ring | Antimicrobial properties |

| Thiophene Derivatives | Aromatic thiophene structures | Used in organic electronics |

| Thiazepine Compounds | Similar ring structure | Anticonvulsant effects |

The uniqueness of the target compound lies in its combination of both thiazepane and thiophene functionalities along with the dioxido group, which may enhance its bioactivity compared to these similar compounds.

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the thiazepane ring.

- Introduction of thiophene and o-tolyl groups through substitution reactions.

- Oxidation steps to achieve the dioxido functionality.

Each synthetic route requires careful optimization of reaction conditions to ensure high yields and purity.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues with Thiophene and Methanone Moieties

Compound 14c: Thiophen-2-yl(2-thioxo-4-(3,4,5-trimethoxyphenyl)-1,3-oxathiolan-5-yl)methanone (C₁₆H₁₄O₄S₃, MW 366.46) features a thiophen-2-yl group and a methanone core but differs in its five-membered 1,3-oxathiolane ring (containing two sulfur atoms) versus the seven-membered thiazepane in the target compound. The 3,4,5-trimethoxyphenyl substituent in 14c enhances electron-donating properties, contrasting with the o-tolyl group in the target compound, which contributes steric bulk. The IR spectrum of 14c shows a C=O stretch at 1713 cm⁻¹, comparable to methanone derivatives, while the target compound’s sulfonyl groups (S=O) would exhibit strong absorption near 1150–1350 cm⁻¹ .

Di(1H-imidazol-1-yl)methanone (C₇H₆N₄O, MW 162.15): This compound replaces heterocyclic sulfur with nitrogen-rich imidazole rings. Its smaller molecular weight and lack of sulfonyl groups result in higher solubility in polar solvents compared to the target compound.

Physical and Chemical Properties

*Estimated based on structural analysis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for synthesizing (1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(o-tolyl)methanone?

- Methodological Answer : The synthesis typically involves multi-step organic reactions. A common approach includes:

Cyclization : Reacting 5-substituted 2-amino benzenethiols with hetero chalcones using piperidine as a base catalyst to form the thiazepane ring .

Sulfonation : Introducing the dioxido group via oxidation with H2O2/acetic acid under controlled pH (3–5) .

Coupling : Reacting the sulfonated thiazepane intermediate with o-tolyl methanone using a Pd-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura) .

- Key Reaction Conditions :

| Step | Temperature (°C) | Solvent | Catalyst | Yield (%) |

|---|---|---|---|---|

| 1 | 80–90 | EtOH | Piperidine | 65–75 |

| 2 | 25–30 | H2O/MeOH | – | 85–90 |

| 3 | 100–110 | DMF | Pd(PPh3)4 | 70–80 |

Q. How is the structural characterization of this compound performed?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to confirm the thiazepane ring, thiophene substituents, and o-tolyl group .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., observed m/z 393.08 vs. calculated 393.07 for C18H19NO3S2) .

- X-Ray Crystallography : Resolve stereochemistry and confirm the dioxido group’s spatial orientation .

Advanced Research Questions

Q. What computational strategies are employed to predict the compound’s biological activity and binding mechanisms?

- Methodological Answer :

Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). Focus on the thiophene and dioxido groups as key pharmacophores .

MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-protein complexes .

QSAR Modeling : Corrogate structural features (e.g., logP, polar surface area) with in vitro activity data to optimize derivatives .

Q. How can contradictory data in pharmacological studies of this compound be resolved?

- Methodological Answer :

- Purity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities (>98% purity required) .

- Dose-Response Curves : Repeat assays across multiple concentrations (e.g., 0.1–100 µM) to confirm EC50/IC50 consistency .

- Off-Target Screening : Test against related receptors/enzymes (e.g., CYP450 isoforms) to identify confounding interactions .

Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation Studies :

| Condition | pH | Temperature (°C) | Time (hrs) | Degradation Products |

|---|---|---|---|---|

| Acidic | 1 | 60 | 24 | Thiazepane ring hydrolysis |

| Alkaline | 13 | 25 | 48 | Sulfone group oxidation |

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (e.g., >200°C indicates thermal stability) .

Q. What is the hypothesized mechanism of action for this compound in modulating biological targets?

- Methodological Answer :

- Enzyme Inhibition : Competitive inhibition of cyclooxygenase-2 (COX-2) via hydrogen bonding between the dioxido group and Arg<sup>120</sup> .

- Receptor Antagonism : Blockade of serotonin receptors (5-HT2A) through π-π stacking of the thiophene ring with Phe<sup>340</sup> .

- Validation : Confirm via radioligand binding assays (IC50 = 0.8 µM for 5-HT2A) and COX-2 activity kits (IC50 = 1.2 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.